molecular formula C7H6BrNO3 B1589056 Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate CAS No. 178876-86-3

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No. B1589056
M. Wt: 232.03 g/mol
InChI Key: OZVOYEXCBCAMNC-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate” is a chemical compound with the CAS number 178876-86-3 .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate” could not be found in the available resources .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate” has a molecular weight of 232.03 . It has a density of 1.7±0.1 g/cm3 and a boiling point of 374.8±42.0 °C at 760 mmHg . The compound is solid at room temperature .

Scientific Research Applications

Synthesis of Novel Compounds

  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate serves as a precursor in the synthesis of pyridyl–pyrazole-3-one derivatives. These derivatives were characterized through various methods, including elemental analysis, IR, and X-ray single-crystal diffraction, demonstrating the utility of this compound in creating novel chemical structures with potential applications in drug discovery. The antitumor activity of these compounds was evaluated against several tumor cell lines, showing selective cytotoxicity, which suggests their potential in cancer research Huang et al., 2017.

Pharmaceutical Chemistry

  • In another study, an efficient synthesis pathway was described for creating derivatives of methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate, showcasing its role in the development of compounds that interact with dopamine D2 and D3, as well as serotonin-3 (5-HT3) receptors. This highlights its relevance in the synthesis of molecules that could potentially be used as receptor antagonists in the treatment of disorders related to these neurotransmitters Hirokawa et al., 2000.

Chemical Synthesis and Catalysis

  • The compound has also been involved in reactions that lead to the generation of 5-bromo-2,6-dialkylpyridine-4-carboxylates, illustrating its versatility in synthetic organic chemistry. These reactions, facilitated by bromocyclization using N-bromosuccinimide, emphasize the compound's utility in creating pyridine derivatives, which are significant in various chemical syntheses and potential pharmacological applications Bagley et al., 2004.

Safety And Hazards

The compound is labeled with the signal word “Warning”. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

As for the future directions, it’s difficult to predict without specific context or research focus. The compound could potentially be used in various fields such as medicinal chemistry, material science, or synthetic chemistry, depending on its properties and reactivity. For more specific future directions, it’s recommended to refer to recent scientific literature and research trends .

properties

IUPAC Name

methyl 5-bromo-6-oxo-1H-pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)5-3-2-4(8)6(10)9-5/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVOYEXCBCAMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443119
Record name Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

CAS RN

178876-86-3
Record name Methyl 5-bromo-1,6-dihydro-6-oxo-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178876-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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